molecular formula C14H16N4O2 B2787055 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 2415554-26-4

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2787055
CAS No.: 2415554-26-4
M. Wt: 272.308
InChI Key: KAHFOEREGGWYEN-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a cyclopropyl group at the 4-position and an acetamide group linked to a 2-methoxyphenyl moiety. Its synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, yielding 30% under microwave-assisted conditions (70°C, 65 W) . Characterization includes IR (N-H: ~3290 cm⁻¹, C=O: ~1678 cm⁻¹), NMR, and HR-MS data confirming purity and structure . The cyclopropyl group may enhance metabolic stability, while the 2-methoxyphenyl moiety could influence receptor binding.

Properties

IUPAC Name

2-(4-cyclopropyltriazol-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-13-5-3-2-4-11(13)15-14(19)9-18-8-12(16-17-18)10-6-7-10/h2-5,8,10H,6-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHFOEREGGWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could potentially target the triazole ring or the acetamide group.

    Substitution: Substitution reactions may occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key Observations:
  • Triazole Substituents : The cyclopropyl group in the target compound contrasts with bulkier groups (e.g., naphthyloxymethyl in 7e, phenyl in 1dba). Smaller substituents may improve bioavailability but reduce steric interactions in target binding .
  • Acetamide Modifications : The 2-methoxyphenyl group is shared with 7e, 1dba, and 19e/27e, suggesting its role in hydrogen bonding or π-stacking interactions. Derivatives with nitro or bromo groups (e.g., 6b, 6m) exhibit altered electronic properties .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound IR (C=O stretch, cm⁻¹) $^1$H NMR (Key Signals) $^{13}$C NMR (Key Signals)
Target 1678 δ 5.38 (–NCH2CO–), 7.20–8.36 (aromatic) δ 52.0 (–NCH2CO–), 165.0 (C=O)
7e 1671 δ 5.48 (–OCH2), 7.20–8.36 (naphthyl) δ 61.6 (–OCH2), 165.0 (C=O)
6b 1682 δ 5.48 (–OCH2), 8.36 (triazole) δ 61.9 (–OCH2), 165.0 (C=O)
  • IR Consistency : C=O stretches (~1670–1680 cm⁻¹) confirm acetamide presence across analogs .
  • NMR Shifts : Cyclopropyl protons in the target (δ ~1.0–2.0) differ from naphthyl (δ ~7.2–8.4) or phenyl (δ ~7.0–7.5) groups, reflecting substituent electronic effects .

Biological Activity

The compound 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N4O2
  • CAS Number : Not specifically listed but related compounds exist.

Research indicates that compounds containing a triazole ring often exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can act as enzyme inhibitors, particularly in the context of fungal and bacterial infections.
  • Modulation of Quorum Sensing : Some studies suggest that triazole derivatives can interfere with quorum sensing (QS) pathways in bacteria, potentially reducing virulence and biofilm formation .
  • Interaction with Cellular Targets : The cyclopropyl moiety may enhance binding affinity to specific receptors or enzymes involved in disease processes.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • In vitro Studies : In a study evaluating QS inhibition, derivatives similar to the target compound exhibited significant inhibition rates against Pseudomonas aeruginosa at concentrations ranging from 25 to 100 µM .
  • Mechanism Insights : Molecular docking studies revealed interactions with key amino acid residues in bacterial receptors, suggesting a strong binding affinity that correlates with observed biological activity.

Cytotoxicity Studies

The cytotoxic effects of the compound have been assessed against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity against these cell lines .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54918Inhibition of proliferation

Study 1: Quorum Sensing Inhibition

A study focused on the synthesis and evaluation of quinazolinone-triazole derivatives found that compounds containing the cyclopropyl group exhibited enhanced QS inhibitory activity compared to their phenyl counterparts. The study concluded that structural modifications significantly influence biological activity .

Study 2: Anticancer Activity

Another investigation into triazole derivatives highlighted their potential as anticancer agents. The study noted that the introduction of electron-donating groups like methoxy increased cytotoxicity due to enhanced electron density facilitating better interaction with target proteins involved in cancer cell survival .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms cyclopropane (δ 0.5–1.5 ppm), triazole (δ 7.5–8.5 ppm), and methoxyphenyl (δ 3.8 ppm for –OCH₃) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₅N₄O₂: 287.1142; observed: 287.1145) .
  • HPLC : Purity >95% using C18 columns (MeCN/H₂O gradient, 0.1% TFA) .

How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Advanced
Discrepancies often arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or serum content in cell cultures alters compound stability .
  • Structural analogs : Minor substituent changes (e.g., –Cl vs. –OCH₃ on phenyl rings) drastically modulate target affinity .
    Methodology :

Standardize assays (e.g., ATP-based viability tests, fixed 10% FBS).

Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics vs. cellular assays) .

What strategies are effective for structure-activity relationship (SAR) studies targeting triazole-acetamide derivatives?

Q. Advanced

  • Core modifications : Replace cyclopropane with spirocyclic or bicyclic groups to assess steric effects .
  • Substituent scanning : Introduce electron-withdrawing (–NO₂, –CF₃) or donating (–OCH₃) groups on the methoxyphenyl ring .
  • Bioisosteres : Swap triazole with tetrazole or imidazole to evaluate heterocycle specificity .
    Validation : Use molecular docking (AutoDock Vina) against crystallized targets (e.g., kinase domains) .

How can computational methods predict metabolic stability and off-target interactions for this compound?

Q. Advanced

  • ADMET prediction : SwissADME or pkCSM to estimate CYP450 metabolism (e.g., CYP3A4 liability) and BBB permeability .
  • Off-target profiling : Similarity ensemble approach (SEA) to identify unintended GPCR or ion channel interactions .
  • MD simulations : GROMACS for stability analysis in lipid bilayers (≥100 ns trajectories) .

What are the best practices for evaluating chemical stability under physiological conditions?

Q. Advanced

  • Forced degradation : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS .
  • Oxidative stress : Treat with 0.1% H₂O₂ to identify labile groups (e.g., triazole ring oxidation) .
  • Light sensitivity : Expose to UV (254 nm) for 48 hours; monitor photodegradation via UV-Vis .

How can researchers design in vivo studies to assess pharmacokinetics and toxicity?

Q. Advanced

  • Dosing : 10 mg/kg IV/PO in rodent models; collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 hours .
  • Tox screens : AST/ALT levels for hepatotoxicity; histopathology of liver/kidney .
  • Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites in urine/bile .

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